(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
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Overview
Description
TT15 is an agonist of the GLP-1R.
Scientific Research Applications
Correction to the Glucagon-Like Peptide-1 Receptor Modulation
This compound has been referenced in a correction regarding its structure in the context of modulating the glucagon-like peptide-1 receptor. The correct structure is crucial for understanding its role in this biochemical pathway, which has implications in diabetes treatment research (Molecular Pharmacology, 2013).
Applications in Antibacterial Activity
Research into 1,4-benzoxazine analogs, which share structural similarities with the compound , has demonstrated effectiveness in antibacterial activity. These compounds were evaluated against various bacterial strains, indicating their potential use in antimicrobial studies (Asian Journal of Research in Chemistry, 2012).
Synthesis and Biological Studies
Similar compounds, specifically triazolo-/thiadiazolo-benzoxazines, have been synthesized and analyzed for their antibacterial activities. These studies contribute to a broader understanding of the applications of benzoxazine derivatives in developing new antibacterial agents (Acta poloniae pharmaceutica, 2012).
Antidiabetic and Antihyperlipidemic Properties
Research into N-(2-benzoylphenyl)-L-tyrosine derivatives, which are structurally related to the specified compound, has shown that these can act as potent PPARgamma agonists. This highlights their potential as antidiabetic and antihyperlipidemic agents, which could be relevant to the compound (Journal of medicinal chemistry, 1998).
Antimicrobial Evaluation of Related Compounds
Studies on quinazolinone derivatives, which share a benzoxazine component, have shown antimicrobial properties. This suggests a possible research avenue for the compound in the field of antimicrobial drug development (Medicinal Chemistry Research, 2013).
properties
CAS RN |
1187061-63-7 |
---|---|
Product Name |
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid |
Molecular Formula |
C51H44Cl2N4O6 |
Molecular Weight |
879.84 |
IUPAC Name |
4'-(Cyanobiphenyl-4-yl)-2-({[(8S)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxo-7-(phenylcarbonyl)-2,3,6,7,8,9-nexahydro-1H-[1,4]oxazino[3,2-G]isoquinolin-8-yl]carbonyl}amino)propanoic acid; (aS)-4'-cyano-a-[[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3,6,7,8,9-hexahydro-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl](2S)-3-(-1H-pyrido[4,3-g][1,4]benzoxazin-8-yl]carbonyl]amino]-[1,1'-Biphenyl]-4-propanoic acid |
InChI |
InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48-/m0/s1 |
InChI Key |
ZXJQFMYVTDGFTB-OCCUAKHKSA-N |
SMILES |
O=C(N[C@@H](CC1=CC=C(C2=CC=C(C#N)C=C2)C=C1)C(O)=O)[C@H](C3)N([C@H](C4=CC=CC=C4)CC)CC(C3=C5)=CC6=C5N(C)C([C@@H](O6)C(C=C7)=CC=C7OCC8=CC(Cl)=C(Cl)C=C8)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TT-15; TT 15; TT15 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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